![molecular formula C12H17N3O4 B2474613 N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(5-methylisoxazol-3-yl)oxalamide CAS No. 1286728-91-3](/img/structure/B2474613.png)
N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(5-methylisoxazol-3-yl)oxalamide
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Description
N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(5-methylisoxazol-3-yl)oxalamide, commonly known as CHIR-99021, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in stem cell research and drug development.
Scientific Research Applications
Synthesis and Characterization
Novel Synthetic Approaches : A study by Mamedov et al. (2016) details a one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which could be related to the synthesis of compounds like N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(5-methylisoxazol-3-yl)oxalamide. This method offers a high-yield, operationally simple pathway, potentially applicable to the synthesis of related compounds (Mamedov et al., 2016).
Crystallographic Analysis : Research on similar compounds, such as 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole, provides insights into the crystal structure, which can be crucial for understanding the physical and chemical properties of related molecules like this compound (Ozbey et al., 2001).
Biological Activities
Antimicrobial Properties : Krátký et al. (2017) investigated a series of sulfamethoxazole-based n-alkyl ureas and oxalamides, finding them to possess antimycobacterial properties. This suggests the potential for this compound to exhibit similar activities (Krátký et al., 2017).
Antitumor and Antineoplastic Agents : A study on a polyamine analogue, CPENSpm, which shares structural similarities with this compound, demonstrated its role as a potential antitumor agent. This points towards the possibility of similar applications for this compound in antitumor therapies (Ha et al., 1997).
properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxypropyl)-N'-(5-methyl-1,2-oxazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4/c1-7-5-9(15-19-7)14-11(17)10(16)13-6-12(2,18)8-3-4-8/h5,8,18H,3-4,6H2,1-2H3,(H,13,16)(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIQUYZVWWLWXLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC(C)(C2CC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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